6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Descripción general

Descripción

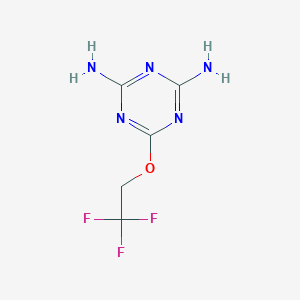

6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a triazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,2,2-trifluoroethanol with a suitable triazine precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the triazine precursor with the trifluoroethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoroethoxy group can be substituted by nucleophiles under appropriate conditions.

Reduction: The triazine ring can be reduced using reducing agents.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used.

Reduction: Reduced derivatives of the triazine ring.

Oxidation: Various oxidized derivatives depending on the conditions.

Aplicaciones Científicas De Investigación

Herbicidal Properties

The compound is a key component in the formulation of triflusulfuron-methyl, which is a methyl ester of a triazinylsulfonylurea herbicide. It acts as an efficient inhibitor of acetohydroxyacid synthase (AHAS), an essential enzyme for the synthesis of branched-chain amino acids in plants. By inhibiting this enzyme, triflusulfuron-methyl disrupts cell division and growth processes in target weeds .

Efficacy Against Weeds

Triflusulfuron-methyl is particularly effective against various annual grasses and broad-leaved weeds. It is commonly used in the post-emergence phase of crop protection for sugar and fodder beet. The herbicide's ability to control weeds such as fool's parsley and brassica species makes it valuable in agricultural practices aimed at maximizing crop yield while minimizing competition from unwanted vegetation .

Environmental Impact and Safety

Research has focused on the environmental fate and eco-toxicity of 6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine. Studies indicate that while it is effective as a herbicide, there are considerations regarding its impact on non-target organisms and overall ecosystem health. Regulatory assessments have been conducted to evaluate its potential risks to human health and biodiversity .

Toxicological Assessments

Toxicity studies have shown that the compound exhibits low toxicity to mammals but raises concerns regarding its effects on aquatic life. The persistence of triflusulfuron-methyl in soil and water systems has been evaluated to ensure that it does not pose long-term ecological risks. The data collected from these studies contribute to developing guidelines for safe usage in agricultural settings .

Case Studies

Several case studies highlight the practical applications of this compound:

- Field Trials : Extensive field trials have demonstrated the effectiveness of triflusulfuron-methyl in controlling specific weed populations in sugar beet crops. Results indicated significant reductions in weed biomass compared to untreated controls.

- Comparative Studies : Research comparing triflusulfuron-methyl with other herbicides showed that it provides superior control over certain weed species while maintaining crop safety.

- Environmental Monitoring : Longitudinal studies monitoring soil and water samples after application revealed that residues of triflusulfuron-methyl degrade over time but require careful management to prevent runoff into water bodies.

Mecanismo De Acción

The mechanism by which 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzymatic activity and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-6-(2,2,2-trifluoroethoxy)nitrobenzene: Similar in structure but with a nitrobenzene ring instead of a triazine ring.

[4-(2,2,2-Trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine: Contains a pyridinyl and pyrimidine ring with a trifluoroethoxy group.

Polyphosphazene elastomers containing 2,2,2-trifluoroethoxy groups: Used in dielectric elastomers with similar trifluoroethoxy groups.

Actividad Biológica

6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential applications of this compound, particularly in the context of anticancer activity.

- Molecular Formula : CHFNO

- Molecular Weight : 209.13 g/mol

- CAS Number : 1418095-28-9

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of cyanoguanidine with appropriate aromatic aldehydes and arylamines under controlled conditions. Recent studies have utilized microwave-assisted methods to enhance yield and reduce reaction times .

Anticancer Properties

Recent research has highlighted the anticancer potential of triazine derivatives. In particular:

- Cell Lines Tested : The compound has shown significant antiproliferative effects against various cancer cell lines including MDA-MB231 (triple-negative breast cancer), DU145 (prostate cancer), and others.

- Mechanism of Action : The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The structure–activity relationship (SAR) studies indicate that modifications in substituents can enhance or diminish biological activity .

Selectivity and Toxicity

A notable feature of this compound is its selectivity for cancer cells over normal cells. For instance:

- Growth Inhibition : At a concentration of 10 μM, it reduced the growth of MDA-MB231 cells by over 50% while showing minimal effects on non-cancerous MCF-10A cells .

- GI50 Values : Some derivatives have demonstrated GI50 values as low as 0.06 μM against MDA-MB231 cells .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be significantly influenced by its structural components:

- Substituents : Electron-donating groups in specific positions on the phenyl rings enhance activity.

- Optimal Combinations : Combinations such as para-methoxy or para-dimethylamino groups paired with ortho-fluoro or ortho-chlorophenyl groups have been identified as particularly effective .

Comparative Analysis with Other Triazines

The following table summarizes the biological activity of various triazine derivatives compared to this compound:

| Compound Name | Cell Line Tested | GI50 (μM) | Activity Type |

|---|---|---|---|

| 6-(Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | MDA-MB231 | 0.06 | Antiproliferative |

| N,N-Dimethyl-6-(trifluoroethoxy)-1,3,5-triazine | DU145 | 0.12 | Antiproliferative |

| Phenylamino Triazines | SKBR-3 | >10 | Less Active |

Case Studies

- Study on Antiproliferative Activity : A comprehensive study evaluated a library of triazine derivatives against multiple breast cancer cell lines. The findings indicated that compounds with specific substitutions exhibited enhanced antiproliferative activity against hormone-independent cell lines like MDA-MB231 .

- QSAR Modeling : Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity based on structural variations in triazines. This modeling aids in designing more potent derivatives with reduced toxicity profiles .

Propiedades

IUPAC Name |

6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N5O/c6-5(7,8)1-14-4-12-2(9)11-3(10)13-4/h1H2,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZAYYJWOHOQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021608 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418095-28-9 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.